molecular formula C22H16FNO5 B12208475 N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-methoxyphenoxy)acetamide

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B12208475
M. Wt: 393.4 g/mol
InChI Key: CVBNHHXDMWJNGF-UHFFFAOYSA-N
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Description

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of xanthene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of fluorine and methoxy groups in its structure suggests potential unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the xanthene core: This can be achieved through the condensation of appropriate aromatic aldehydes with resorcinol under acidic conditions.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the methoxyphenoxy group: This step might involve nucleophilic substitution reactions using 4-methoxyphenol and suitable leaving groups.

    Acetamide formation: The final step could involve the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorine or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its xanthene core.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-methoxyphenoxy)acetamide would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways. The presence of fluorine and methoxy groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene derivative used as a fluorescent dye.

    Rhodamine: Known for its use in biological imaging.

    Eosin: Used in histology for staining tissues.

Uniqueness

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-methoxyphenoxy)acetamide is unique due to the specific combination of fluorine and methoxy groups, which might confer distinct chemical and biological properties compared to other xanthene derivatives.

Properties

Molecular Formula

C22H16FNO5

Molecular Weight

393.4 g/mol

IUPAC Name

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H16FNO5/c1-27-14-6-8-15(9-7-14)28-12-20(25)24-13-5-10-16-19(11-13)29-22-17(21(16)26)3-2-4-18(22)23/h2-11H,12H2,1H3,(H,24,25)

InChI Key

CVBNHHXDMWJNGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F

Origin of Product

United States

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